3,5-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
This compound features a 3,5-dimethoxybenzamide core linked to a thiazole ring substituted with a 2-((3-methoxyphenyl)amino)-2-oxoethyl group.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-16-6-4-5-14(9-16)22-19(25)10-15-12-30-21(23-15)24-20(26)13-7-17(28-2)11-18(8-13)29-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQCOLFLVCQULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : The compound features a benzamide moiety linked to a thiazole ring.
- Substituents : It includes methoxy groups at the 3 and 5 positions on the benzene ring, enhancing its lipophilicity and potential bioactivity.
Antitumor Activity
Recent studies have indicated that compounds similar to 3,5-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:
- Mechanism : The thiazole moiety is known to interact with various biological targets, disrupting cell proliferation pathways.
- Case Study : A related thiazole compound demonstrated an IC50 value of approximately 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole derivative | 1.61 | A431 (epithelial carcinoma) |
| Doxorubicin (standard) | <1.0 | A431 |
Anticonvulsant Activity
The compound's structural characteristics suggest potential anticonvulsant effects:
- Research Findings : Compounds with similar thiazole structures have been evaluated for their ability to reduce seizure activity in animal models.
- Observations : Some analogs have shown complete protection against tonic-clonic seizures, suggesting a promising avenue for further research .
The biological activity of 3,5-dimethoxy-N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in tumor growth and metastasis.
- Modulation of Enzyme Activity : It could act as an inhibitor of specific enzymes related to cancer progression, such as proteases or kinases.
Pharmacological Profile
The pharmacological profile of the compound suggests:
- Low Toxicity : Preliminary data indicate that it has relatively low cytotoxicity compared to existing chemotherapeutic agents.
- Potential for Development : Its unique structure and activity profile make it a candidate for further development as a therapeutic agent against various diseases, particularly cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 3,4,5-Trimethoxy-N-(6-methoxy-indenothiazol-2-yl)benzamide (7f): Additional methoxy group at the 4-position increases polarity (logP reduced compared to dimethoxy derivatives). Higher synthetic yield (44%) suggests improved stability during synthesis . Potential enhanced binding to hydrophobic pockets due to increased electron density.
- Comparable yield (47%) to the target compound, indicating similar synthetic feasibility .
Thiazole Ring Modifications
- N-(6-Chloro-indenothiazol-2-yl)-3,5-dimethoxybenzamide (7e): Chlorine substituent introduces electron-withdrawing effects, possibly altering reactivity and metabolic stability. Lower yield (39%) may reflect challenges in handling halogenated intermediates .
- Structural rigidity may limit binding flexibility compared to the target compound’s ethylamide side chain .
Side Chain Modifications
- 3,5-Dimethoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (): Replacement of 3-methoxyphenyl with 4-methoxyphenethyl shifts steric and electronic profiles, possibly affecting target selectivity. The ethyl spacer may enhance conformational flexibility for receptor binding .
- N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): Fluorine atoms increase metabolic stability and lipophilicity.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
